molecular formula C19H17FN2O3S2 B15109774 N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide

N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide

Cat. No.: B15109774
M. Wt: 404.5 g/mol
InChI Key: ZTNXOJMRWWNVBR-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide is a synthetic heterocyclic compound characterized by a fused tetrahydrothieno-thiazole core with a 2-fluorophenyl substituent and a phenylacetamide moiety. The molecule’s Z-configuration at the imine bond and the sulfone group (5,5-dioxido) contribute to its unique stereoelectronic properties.

Properties

Molecular Formula

C19H17FN2O3S2

Molecular Weight

404.5 g/mol

IUPAC Name

N-[3-(2-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-phenylacetamide

InChI

InChI=1S/C19H17FN2O3S2/c20-14-8-4-5-9-15(14)22-16-11-27(24,25)12-17(16)26-19(22)21-18(23)10-13-6-2-1-3-7-13/h1-9,16-17H,10-12H2

InChI Key

ZTNXOJMRWWNVBR-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)CC3=CC=CC=C3)N2C4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

The synthesis of N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require refluxing the mixture to achieve the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with thiazole- and sulfone-containing molecules, which are common in medicinal chemistry and materials science. Below is a comparative analysis based on synthesis, physicochemical properties, and functional attributes.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Notable Properties/Applications
N-[(2Z)-3-(2-Fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide Tetrahydrothieno-thiazole 2-Fluorophenyl, phenylacetamide, SO₂ Potential enzyme inhibition, thermal stability
N-(2,6-Dichloro-4-trifluoromethyl)phenyl-N’-(1-phenyl-ethylidene) hydrazines (5a-i) Hydrazine Aryl chlorides, trifluoromethyl Antifungal agents, moderate solubility in ethanol
Thiazol-5-ylmethyl carbamate derivatives Thiazole-carbamate Hydroperoxide, ureido groups Protease inhibition, high molecular weight

Key Observations:

Synthesis Methods: The target compound’s synthesis likely involves multi-step cyclization and oxidation, akin to hydrazine derivatives (e.g., 5a-i), which use ethanol reflux with HCl for imine formation . Thiazole derivatives in employ carbamate and ureido functionalization, indicating divergent synthetic pathways compared to the target molecule .

Physicochemical Properties: The sulfone group enhances polarity and thermal stability compared to non-oxidized thiazole analogs. This contrasts with hydrazines (5a-i), which exhibit lower thermal stability due to labile N–N bonds .

Functional Implications: Fluorine substitution (2-fluorophenyl) in the target compound could enhance metabolic stability and binding affinity to hydrophobic enzyme pockets, a feature shared with trifluoromethyl-containing hydrazines .

Limitations of Available Evidence

Structural comparisons are inferred from indirect analogs (e.g., hydrazines and carbamates), which limits the depth of analysis. Further studies using tools like SHELX for crystallographic refinement or pharmacological assays would be required to validate hypotheses about its function.

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